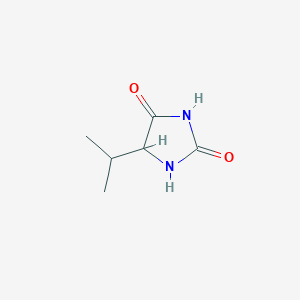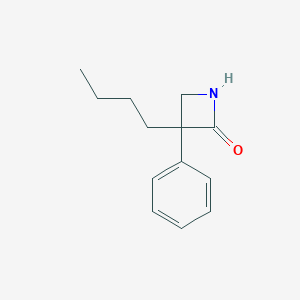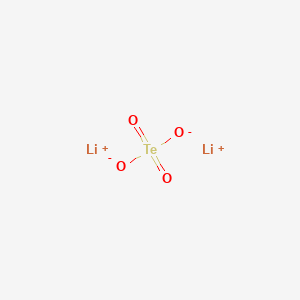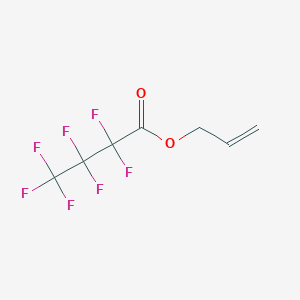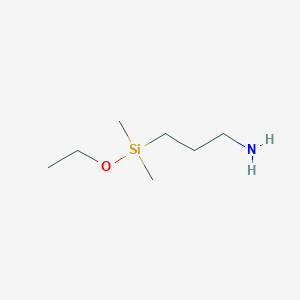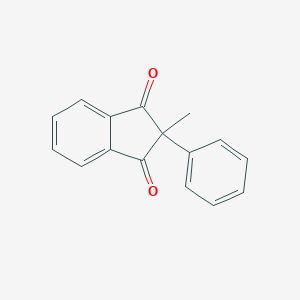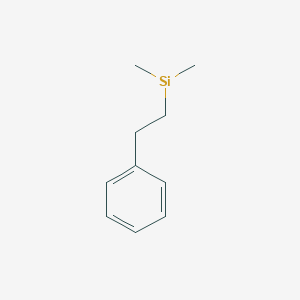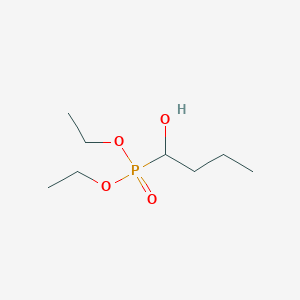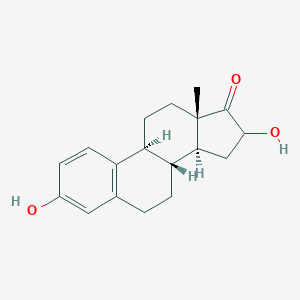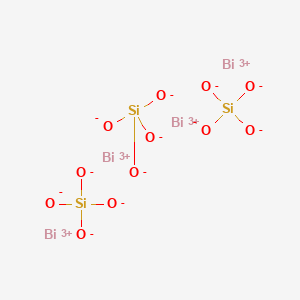
Tetrabismuth trisilicate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrabismuth trisilicate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a silicate mineral that contains bismuth, a heavy metal that has unique properties that make it useful in many applications. Tetrabismuth trisilicate has been found to have promising applications in the fields of medicine, materials science, and environmental remediation.
Applications De Recherche Scientifique
Tetrabismuth trisilicate has been found to have promising applications in various fields of scientific research. In medicine, it has been studied for its potential use as a contrast agent in computed tomography (CT) imaging. It has also been studied for its potential to treat Helicobacter pylori infection, a common cause of stomach ulcers. In materials science, tetrabismuth trisilicate has been studied for its potential use in the production of high-temperature superconductors and as a catalyst in chemical reactions. In environmental remediation, it has been studied for its potential to remove heavy metals and other pollutants from contaminated soil and water.
Mécanisme D'action
The mechanism of action of tetrabismuth trisilicate is not fully understood. However, it is believed to work by binding to heavy metals and other pollutants, preventing them from entering the body or causing harm. It is also believed to have antimicrobial properties, which may explain its potential use in treating Helicobacter pylori infection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of tetrabismuth trisilicate are not fully understood. However, it has been found to be relatively non-toxic and well-tolerated in animal studies. It has also been found to have minimal effects on blood chemistry and other physiological parameters.
Avantages Et Limitations Des Expériences En Laboratoire
Tetrabismuth trisilicate has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize. It is also stable and can be stored for long periods without degradation. However, it has some limitations, including its low solubility in water, which may limit its use in some applications.
Orientations Futures
There are several future directions for research on tetrabismuth trisilicate. In medicine, further studies are needed to determine its safety and efficacy as a contrast agent and in the treatment of Helicobacter pylori infection. In materials science, further studies are needed to determine its potential use in the production of high-temperature superconductors and as a catalyst in chemical reactions. In environmental remediation, further studies are needed to determine its effectiveness in removing heavy metals and other pollutants from contaminated soil and water. Overall, tetrabismuth trisilicate has the potential to be a valuable tool in scientific research and has many promising applications in various fields.
Méthodes De Synthèse
Tetrabismuth trisilicate can be synthesized using various methods, including hydrothermal synthesis, solid-state reaction, and sol-gel method. The hydrothermal synthesis method involves mixing bismuth nitrate pentahydrate and tetraethyl orthosilicate in a water-based solution at high temperature and pressure. The solid-state reaction method involves heating bismuth oxide and silicon dioxide at high temperatures. The sol-gel method involves preparing a precursor solution of bismuth nitrate and tetraethyl orthosilicate, which is then dried and heated to produce tetrabismuth trisilicate.
Propriétés
Numéro CAS |
15983-20-7 |
|---|---|
Formule moléculaire |
Bi4O12Si3 |
Poids moléculaire |
1112.17 g/mol |
Nom IUPAC |
tetrabismuth;trisilicate |
InChI |
InChI=1S/4Bi.3O4Si/c;;;;3*1-5(2,3)4/q4*+3;3*-4 |
Clé InChI |
VAJWOSQCMYZKPH-UHFFFAOYSA-N |
SMILES |
[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Bi+3].[Bi+3].[Bi+3].[Bi+3] |
SMILES canonique |
[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Bi+3].[Bi+3].[Bi+3].[Bi+3] |
Autres numéros CAS |
15983-20-7 |
Synonymes |
tetrabismuth trisilicate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




